Product packaging for Acetyl tripeptide-30 citrulline(Cat. No.:)

Acetyl tripeptide-30 citrulline

Cat. No.: B12380664
M. Wt: 547.6 g/mol
InChI Key: OAUSWFQUADGIRF-BWJWTDLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino Acid Sequence and Acetylation: Lys-α-Asp-Ile-Citrulline Structure

Acetyl tripeptide-30 citrulline is a tetrapeptide, meaning it is composed of four amino acid residues linked by peptide bonds. Its primary sequence is Lys-α-Asp-Ile-Citrulline. The constituent amino acids are Lysine (B10760008) (Lys), Aspartic acid (Asp), Isoleucine (Ile), and Citrulline (Cit).

Table 1: Amino Acid Composition of this compound

Amino AcidAbbreviationChemical Nature of Side Chain
LysineLysBasic, positively charged (at physiological pH)
Aspartic AcidAspAcidic, negatively charged (at physiological pH)
IsoleucineIleNonpolar, aliphatic
CitrullineCitPolar, neutral

Principles of Combinatorial Chemistry in this compound Synthesis

The synthesis of peptides like this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. SPPS is highly amenable to the principles of combinatorial chemistry, a set of techniques that enables the rapid synthesis of a large number of different but structurally related molecules.

One of the foundational techniques in combinatorial peptide synthesis is the "split-mix" or "split-and-pool" method. This approach involves the following steps:

Splitting: The solid support resin is divided into multiple portions.

Coupling: A different amino acid is coupled to the resin in each portion.

Pooling and Mixing: All the portions of the resin are combined and mixed thoroughly.

By repeating this cycle, a vast library of unique peptide sequences can be generated, with each bead of the resin theoretically holding a single type of peptide. While this compound is a single, defined sequence, the combinatorial chemistry approach is instrumental in the discovery phase of such peptides, allowing researchers to efficiently screen large libraries for desired biological activity. For the production of a specific peptide like this compound, a linear, non-combinatorial SPPS approach would be used, but the underlying chemical principles are the same.

Structural Elucidation Methodologies for Synthetic Peptides

Once synthesized, the identity and purity of this compound must be rigorously confirmed. Several analytical techniques are employed for the structural elucidation of synthetic peptides:

Mass Spectrometry (MS): This is a cornerstone technique for determining the molecular weight of the peptide. High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used for sequencing, where the peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to determine the amino acid sequence. The presence of the acetyl group can be confirmed by a characteristic mass shift of 42 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of the peptide in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify the individual amino acid spin systems. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the peptide's conformation.

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used to assess the purity of the synthesized peptide. By comparing the retention time of the synthetic product to a reference standard, its identity can also be supported.

Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry and drug discovery. They involve synthesizing analogues, or derivatives, of a lead compound and evaluating how these structural modifications affect its biological activity. For this compound, which is known to be an inhibitor of Matrix Metalloproteinases (MMPs), particularly MMP-2, SAR studies would aim to identify the key structural features responsible for this inhibitory activity.

While specific, detailed SAR studies on a wide range of this compound analogues are not extensively published in publicly available literature, the principles of such studies can be outlined. Modifications would typically involve:

Amino Acid Substitution: Each amino acid in the Lys-α-Asp-Ile-Citrulline sequence could be systematically replaced with other amino acids (e.g., with different polarity, size, or charge) to determine its importance for activity. For instance, replacing Isoleucine with another hydrophobic residue like Leucine (B10760876) or Valine could probe the spatial requirements of the binding pocket.

Modification of the Acetyl Group: The N-terminal acetyl group could be replaced with other acyl groups of varying chain lengths or structures to assess the impact of this modification on inhibitory potency.

Alterations to the Citrulline Residue: The citrulline residue could be replaced with arginine (its precursor) or other non-natural amino acids to understand the role of the urea group in binding to the target enzyme.

Peptide Backbone Modifications: The peptide bonds themselves could be altered to create peptidomimetics with improved stability against enzymatic degradation.

The results of these modifications would be quantified by measuring the inhibitory activity (e.g., the IC₅₀ value) of each analogue against the target MMPs. This data would then be used to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Table 2: Hypothetical SAR Study Design for this compound Analogues

AnalogueModificationRationale
1Replace Lys with AlaInvestigate the role of the basic side chain.
2Replace Asp with GluAssess the importance of the acidic side chain length.
3Replace Ile with ValProbe the steric requirements of the binding site.
4Replace Citrulline with ArginineDetermine the impact of the terminal charge and hydrogen bonding capacity.
5De-acetylated peptideEvaluate the necessity of the N-terminal acetyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H41N7O9 B12380664 Acetyl tripeptide-30 citrulline

Properties

Molecular Formula

C22H41N7O9

Molecular Weight

547.6 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-4-[[(4S)-4-amino-4-carboxybutyl]carbamoylamino]oxy-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C22H41N7O9/c1-3-12(2)17(21(35)36)28-19(32)15(27-18(31)13(24)7-4-5-9-23)11-16(30)38-29-22(37)26-10-6-8-14(25)20(33)34/h12-15,17H,3-11,23-25H2,1-2H3,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H2,26,29,37)/t12-,13-,14-,15-,17-/m0/s1

InChI Key

OAUSWFQUADGIRF-BWJWTDLKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)ONC(=O)NCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)ONC(=O)NCCCC(C(=O)O)N)NC(=O)C(CCCCN)N

Origin of Product

United States

Mechanistic Investigations of Acetyl Tripeptide 30 Citrulline at the Cellular and Molecular Level

Inhibition of Matrix Metalloproteinase (MMP) Enzymes

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components, such as collagen and elastin (B1584352). cosmeticsbusiness.com The dysregulation of MMP activity is implicated in various physiological and pathological processes, including skin aging and the formation of stretch marks. Acetyl tripeptide-30 citrulline has been identified as an inhibitor of several MMP enzymes, thereby preventing the breakdown of the ECM. mdpi.com

Specificity and Potency Against MMP-1, MMP-2, MMP-3, and MMP-9

In vitro studies have demonstrated the inhibitory effects of this compound on specific MMPs. The peptide has shown a notable capacity to inhibit the activity of human MMP-1, MMP-2, MMP-3, and MMP-9. Research has indicated that at a concentration of 0.5mM, this compound can completely inhibit the activity of MMP-2. cosmeticsbusiness.com Its inhibitory potency against other MMPs has also been quantified, showing a significant reduction in their enzymatic activity.

Inhibition of Human MMPs by this compound

MMP Enzyme Inhibition Percentage
MMP-1 34.7%
MMP-2 100%
MMP-3 39.1%
MMP-9 63.1%

Data from in vitro studies evaluating the inhibitory effect of this compound on the activity of human MMPs. cosmeticsbusiness.com

Molecular Basis of MMP-Peptide Interaction

The precise molecular mechanism underlying the interaction between this compound and MMP enzymes has not been extensively detailed in publicly available research. Generally, peptide-based MMP inhibitors function by chelating the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. The specific binding mode, including the amino acid residues involved in the interaction between this compound and the active sites of MMP-1, MMP-2, MMP-3, and MMP-9, would require further investigation through techniques such as molecular docking and structural biology studies.

Impact on Extracellular Matrix (ECM) Component Degradation Pathways

By inhibiting key MMPs, this compound directly impacts the degradation pathways of critical ECM components. MMP-1, also known as collagenase-1, is primarily responsible for initiating the breakdown of fibrillar collagens (types I, II, and III). MMP-2 (gelatinase A) and MMP-9 (gelatinase B) further degrade these collagen fragments and are also active against other ECM proteins like elastin and type IV collagen. cosmeticsbusiness.com MMP-3 (stromelysin-1) has a broad substrate specificity, degrading a wide range of ECM proteins and activating other MMPs.

The inhibition of these specific MMPs by this compound helps to preserve the structural integrity of the ECM. This, in turn, can contribute to maintaining skin firmness and elasticity, and preventing the tissue degradation observed in conditions like striae distensae (stretch marks). cosmeticsbusiness.commdpi.com

Modulation of Intracellular Signaling Pathways

Beyond its effects on extracellular enzymes, this compound has been shown to modulate intracellular signaling pathways, particularly in neuronal cells and in response to oxidative stress.

Effects on Acetylcholine (B1216132) Release and Calcium Ion (Ca2+) Entry in Neuronal Cell Cultures

This compound has been reported to regulate the release of acetylcholine in neuronal cell cultures. researchgate.netsemanticscholar.org This effect is attributed to its ability to block the entry of calcium ions (Ca2+) into the neurons. researchgate.net The influx of Ca2+ is a critical step in the process of neurotransmitter release from presynaptic terminals. By inhibiting this influx, this compound can modulate neuronal communication. This mechanism of action is of interest in the context of neurocosmetics, where the modulation of neurotransmitter release can influence muscle tension. semanticscholar.orgresearchgate.net

Role in Reactive Oxygen Species (ROS) Production Pathways

Recent research has highlighted the antioxidant properties of this compound. mdpi.com The compound has been shown to inhibit the production of reactive oxygen species (ROS) in skin cells. ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA, contributing to cellular aging and inflammation. A study assessing the cosmetic potential of this compound demonstrated a significant reduction in ROS production, with inhibition ranging from 95% to 340% in human immortalized keratinocytes (HaCaT) and mouse embryonic fibroblasts (3T3). mdpi.com This antioxidant activity suggests a role for the peptide in protecting skin cells from oxidative stress.

Influence on Inflammatory Markers

Recent in vitro studies have illuminated the anti-inflammatory capacity of this compound. Investigations utilizing human immortalized keratinocytes (HaCaT) and mouse embryonic fibroblasts (3T3) have demonstrated its effectiveness in mitigating the expression of key inflammatory mediators. nih.gov

The peptide has been shown to be particularly effective against several pro-inflammatory markers:

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

Tumor Necrosis Factor-α (TNF-α): A major cytokine involved in systemic inflammation. nih.gov

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. nih.gov

Interleukin-6 (IL-6): A cytokine with a dual role in both pro- and anti-inflammatory processes. nih.gov

The anti-inflammatory action of this compound is a significant aspect of its protective and reparative capabilities in skin cells. nih.gov

Regulation of Gene and Protein Expression

This compound exerts a multi-faceted regulatory role on the expression of genes and proteins that are fundamental to maintaining the integrity and youthful appearance of the skin. nih.gov

Up-regulation of Collagen IV Gene and Protein Expression

Collagen IV is a primary component of the basement membrane, which anchors the epidermis to the dermis and is crucial for skin's structural integrity. Research has shown that this compound specifically up-regulates the expression of Collagen IV. nih.gov This targeted action helps to fortify the dermal-epidermal junction, a key structure that is often compromised in aging skin.

Down-regulation of Matrix Metalloproteinase-9 (MMP-9) Gene and Protein Expression

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components like collagen and elastin. An overactivity of MMPs is a hallmark of photoaging and chronological aging. This compound has been demonstrated to down-regulate the expression of Matrix Metalloproteinase-9 (MMP-9). nih.gov

Further in vitro studies have quantified the inhibitory effect of this peptide on various MMPs. The findings reveal a significant and selective inhibition of these enzymes, as detailed in the table below.

EnzymeInhibition by this compoundRole in Skin
Matrix Metalloproteinase-9 (MMP-9) 63.1% inhibition nih.govDegradation of type IV and V collagen, gelatin, and elastin.
Matrix Metalloproteinase-2 (MMP-2) Complete inhibition nih.govDegradation of type IV collagen, gelatin, and elastin.
Matrix Metalloproteinase-1 (MMP-1) 35% to 40% inhibition nih.govPrimarily degrades type I, II, and III collagen.
Matrix Metalloproteinase-3 (MMP-3) 35% to 40% inhibition nih.govDegrades a broad range of ECM proteins, including proteoglycans and fibronectin.

By inhibiting the enzymes that degrade the skin's structural proteins, this compound helps to preserve the integrity of the extracellular matrix. nih.gov

Enhancement of Epidermal Barrier Protein Expression

A healthy epidermal barrier is essential for preventing water loss and protecting against environmental aggressors. This compound has been found to enhance the expression of key proteins involved in the formation and maintenance of this barrier. nih.gov

Transglutaminase 1 (TGM1): An enzyme crucial for the cross-linking of proteins to form the cornified envelope, a key component of the stratum corneum. nih.gov

Filaggrin (FLG): A protein that plays a vital role in the aggregation of keratin (B1170402) filaments and the formation of the skin's natural moisturizing factors (NMFs). nih.gov

The up-regulation of these proteins contributes to a stronger and more resilient epidermal barrier. nih.gov

Alteration of Aquaporin 3 (AQP3) Expression and Associated Cellular Water Transport Mechanisms

Proper skin hydration is critical for maintaining its plumpness and function. Aquaporin 3 (AQP3) is a channel protein that facilitates the transport of water and glycerol (B35011) across cell membranes in the epidermis. Studies have shown that this compound increases the expression of AQP3. nih.gov This enhancement of AQP3 suggests an improved capacity for skin hydration by facilitating water transport within the epidermal layers.

Stimulation of Fibroblast Proliferation and Associated Gene Expression

Fibroblasts are the primary cells in the dermis responsible for synthesizing extracellular matrix components such as collagen and elastin. While direct, detailed studies on the proliferative effect of this compound on fibroblasts are not extensively documented in the available scientific literature, its demonstrated ability to promote the synthesis of collagen and elastin suggests a stimulatory effect on fibroblast activity. ulprospector.com The up-regulation of Collagen IV is a strong indicator of this activity. nih.gov Further research is needed to quantify the direct impact on fibroblast proliferation rates and to conduct a comprehensive analysis of the associated gene expression changes.

Exploration of Collagen Biosynthesis Pathways

The structural integrity and youthful appearance of the skin are intrinsically linked to the health and abundance of the extracellular matrix (ECM), of which collagen is the primary component. The synthetic peptide, this compound, has been a subject of scientific investigation for its role in modulating collagen homeostasis. Its mechanism of action appears to be twofold: protecting existing collagen from degradation and promoting the synthesis of new collagen. This dual approach helps in maintaining the skin's firmness and elasticity.

A key aspect of this compound's function is its ability to promote the production of collagen. mdpi.commobelbiochem.comalibaba.com Collagen is crucial for the skin's structure, and by encouraging its synthesis, this peptide helps to improve the appearance of stretch marks and prevent their formation. mdpi.com This is particularly significant as the natural decline in collagen production with age contributes to visible signs of aging.

Research has shown that this compound can be classified as a signal peptide. mdpi.com Signal peptides are believed to work by stimulating fibroblasts, the primary cells in the dermis responsible for producing collagen and other ECM components. mdpi.com This stimulation can lead to an increased biological response, resulting in enhanced production of collagen, elastin, and other essential molecules for skin health. mdpi.com

In-depth studies have begun to elucidate the specific effects of this compound on collagen at a molecular level. A notable study involving human immortalized keratinocytes (HaCaT) and mouse embryonic fibroblasts (3T3) demonstrated that this peptide specifically up-regulates the expression of Collagen IV. nih.gov Collagen IV is a critical component of the basement membrane, which anchors the epidermis to the dermis and plays a vital role in skin's structural support.

While the precise signaling cascade for this up-regulation is an area of ongoing research, the effect on Collagen IV expression is a significant finding. The ability to specifically target and increase the production of this type of collagen highlights a sophisticated mechanism of action.

In addition to its direct impact on collagen synthesis, this compound also plays a crucial protective role by inhibiting the activity of matrix metalloproteinases (MMPs). ci.guide MMPs are a family of enzymes responsible for the degradation of collagen and other ECM proteins. By inhibiting these enzymes, the peptide helps to preserve the existing collagen framework of the skin. ci.guide

In vitro studies have quantified the inhibitory effects of this compound on several key MMPs, as detailed in the table below.

Matrix Metalloproteinase (MMP)Percentage of Inhibition by this compoundPrimary Function of MMP
MMP-1 35% - 40%Degrades type I and III collagen
MMP-2 100%Degrades type IV collagen (a key component of the basement membrane)
MMP-3 35% - 40%Degrades a wide range of ECM components, including collagens
MMP-9 63.1%Degrades type IV and V collagen
Data sourced from in vitro studies. ci.guide

The comprehensive inhibition of MMP-2 is particularly noteworthy, as this enzyme is a primary driver of type IV collagen degradation. ci.guide By completely halting its activity, this compound provides robust protection for the basement membrane. The significant inhibition of MMP-9 further contributes to the preservation of the skin's structural integrity. nih.govci.guide

In Vitro Research Methodologies and Models for Acetyl Tripeptide 30 Citrulline Studies

Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental tools for elucidating the biological mechanisms of action of cosmetic and dermatological compounds such as Acetyl tripeptide-30 citrulline. These models provide a controlled environment to study cellular responses, gene expression, and protein synthesis following treatment with the peptide.

Human Immortalized Keratinocytes (HaCaT) Models

Human immortalized keratinocytes, specifically the HaCaT cell line, are a cornerstone in dermatological research. These cells, while immortalized, are non-tumorigenic and maintain a high degree of differentiation capacity, making them an excellent model for the human epidermis. In studies investigating this compound, HaCaT cells are employed to assess the peptide's influence on skin barrier function and inflammatory responses.

Research has shown that this compound can enhance the expression of key skin barrier proteins. nih.gov For instance, treatment of HaCaT cells with the peptide has been observed to upregulate the expression of transglutaminase 1 (TGM1) and filaggrin (FLG), both of which are crucial for maintaining the structural integrity and barrier function of the stratum corneum. nih.gov Furthermore, an increase in the expression of the water channel protein aquaporin 3 (AQP3) has been noted, suggesting a role in improving skin hydration. nih.gov

Studies also utilize HaCaT cells to investigate the anti-inflammatory properties of this compound. The cells are often stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to mimic an inflammatory state. The subsequent treatment with the peptide has demonstrated a reduction in the expression of inflammatory markers like cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Mouse Embryonic Fibroblasts (3T3) Models

Mouse embryonic fibroblasts, particularly the 3T3 cell line, are instrumental in studying the effects of compounds on the dermal layer of the skin. Fibroblasts are the primary cell type in the dermis responsible for producing extracellular matrix (ECM) components like collagen and elastin (B1584352). The 3T3 cell model allows researchers to evaluate the potential of this compound to combat the signs of aging by influencing ECM integrity.

Neuronal Cell Culture Systems

Currently, there is a lack of publicly available scientific literature detailing the use of neuronal cell culture systems to specifically study the effects of this compound. While research exists on the effects of other peptides on neuronal cells, similar studies for this particular compound have not been reported in the reviewed literature.

Biochemical Assays for Enzyme Inhibition Kinetics

Biochemical assays are crucial for quantifying the direct effects of a compound on specific enzymatic activities. For this compound, these assays are primarily focused on its ability to inhibit enzymes that degrade the extracellular matrix and to modulate the production of inflammatory mediators.

Fluorometric Assays for Matrix Metalloproteinase Activity

Fluorometric assays are a common and sensitive method to measure the inhibitory activity of compounds against matrix metalloproteinases (MMPs). These enzymes play a significant role in the breakdown of collagen and other ECM proteins, leading to wrinkle formation and loss of skin firmness.

The principle of this assay involves a fluorogenic MMP substrate, often a quenched fluorescently labeled gelatin or collagen peptide. In its intact state, the substrate's fluorescence is quenched. When an active MMP enzyme is present, it cleaves the substrate, releasing the fluorescent tag from the quencher and resulting in a measurable increase in fluorescence.

To evaluate the inhibitory potential of this compound, the peptide is incubated with a specific MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, MMP-9) and the fluorogenic substrate. The reduction in the rate of fluorescence increase compared to a control without the peptide indicates the degree of MMP inhibition. In vitro studies have utilized this methodology to demonstrate the selective inhibitory effects of this compound on various MMPs. ci.guide For instance, it has been shown to completely inhibit MMP-2 activity and significantly inhibit MMP-9, MMP-1, and MMP-3. ci.guidecosmeticsbusiness.com

Table 1: Inhibition of Matrix Metalloproteinase (MMP) Activity by this compound

MMP TypePercent Inhibition
MMP-135% - 40%
MMP-2100%
MMP-335% - 40%
MMP-963.1%

This data is compiled from in vitro studies assessing the inhibitory effect of this compound on MMP activity using fluorometric assays. ci.guide

Enzyme-Linked Immunosorbent Assays (ELISA) for Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify the concentration of specific proteins, such as inflammatory cytokines, in a sample. This technique is highly specific and sensitive, making it ideal for measuring the anti-inflammatory effects of compounds like this compound in cell culture supernatants.

In the context of studying this compound, cell culture models like HaCaT keratinocytes are first treated with an inflammatory stimulus. The culture medium is then collected and analyzed using ELISA kits specific for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The assay involves capturing the cytokine of interest with a specific antibody immobilized on a microplate. A second, enzyme-linked antibody then binds to the captured cytokine. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the concentration of the cytokine in the sample.

Studies have reported that this compound exhibits anti-inflammatory activity by reducing the levels of these key inflammatory markers. nih.gov

Table 2: Effect of this compound on Inflammatory Cytokine Production in Stimulated HaCaT Keratinocytes (Illustrative Data)

CytokineConcentration (pg/mL) - Stimulated ControlConcentration (pg/mL) - With this compoundPercent Reduction
TNF-α1508046.7%
IL-1β20011045.0%
IL-635019045.7%

This table provides an illustrative representation of data that would be generated from an ELISA assay, based on findings that this compound reduces inflammatory markers. nih.gov The exact values can vary based on experimental conditions.

Molecular Biology Techniques for Gene and Protein Expression Analysis

To understand how this compound functions, researchers first look at its effects on the genetic machinery of skin cells. These techniques measure the peptide's ability to turn genes "on" or "off" and to increase or decrease the production of essential proteins.

Quantitative Polymerase Chain Reaction (qPCR) for Transcript Levels

Quantitative Polymerase Chain Reaction (qPCR) is a fundamental technique used to measure the effect of this compound on gene expression. This method allows for the precise quantification of messenger RNA (mRNA) transcripts, providing direct insight into which genes are activated or suppressed by the peptide.

In studies involving human immortalized keratinocytes (HaCaT) and mouse embryonic fibroblasts (3T3), qPCR has been employed to assess the peptide's influence on genes crucial for skin structure, hydration, and repair. nih.gov Research findings indicate that this compound modulates the transcript levels of several key genes. For instance, it has been shown to up-regulate the expression of Collagen IV, a vital component of the basement membrane, and skin barrier proteins like transglutaminase 1 (TGM1) and filaggrin (FLG). nih.gov Furthermore, it increases the expression of aquaporin 3 (AQP3), a protein that forms water channels to improve skin hydration. nih.gov Conversely, the peptide has been found to down-regulate the transcript levels of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the breakdown of extracellular matrix proteins like collagen. nih.gov

Table 1: Observed Changes in Gene Transcript Levels in Skin Cells Treated with this compound

GeneCell Model(s)Observed EffectImplied FunctionReference
Collagen IV HaCaT, 3T3Up-regulationStrengthens dermal-epidermal junction nih.gov
MMP-9 HaCaT, 3T3Down-regulationReduces collagen degradation nih.gov
TGM1 HaCaT, 3T3Up-regulationEnhances skin barrier function nih.gov
FLG HaCaT, 3T3Up-regulationImproves skin barrier integrity nih.gov
AQP3 HaCaT, 3T3Up-regulationIncreases skin hydration capacity nih.gov

This table summarizes data from in vitro studies on human keratinocytes and mouse fibroblasts.

Western Blotting and Immunofluorescence for Protein Expression and Localization

Following gene expression analysis, Western blotting and immunofluorescence are used to confirm that the changes in mRNA transcripts translate into corresponding changes in protein levels and to determine the location of these proteins within the cells.

Immunofluorescence allows researchers to visualize the location of specific proteins within a cell. This is achieved by using fluorescently labeled antibodies that bind to the protein of interest. For example, immunofluorescence could be used to confirm that increased filaggrin and transglutaminase are correctly localized within the cellular structure to bolster the skin's barrier. Similarly, it can visualize the collagen network in the extracellular matrix of cultured fibroblasts. Methodological papers describe the use of immunofluorescence for detecting other citrullinated proteins, establishing the utility of this technique in the field. nih.gov

Cellular Assays for Functional Responses

Beyond gene and protein expression, researchers use a range of cellular assays to measure the functional impact of this compound on skin cells. These assays assess the peptide's ability to protect against cellular damage and influence cell behavior.

Reactive Oxygen Species (ROS) Detection Assays

To evaluate the antioxidant capabilities of this compound, scientists use specific assays to detect and quantify Reactive Oxygen Species (ROS). ROS are unstable molecules that can cause oxidative stress, a key factor in skin aging. These assays often use fluorescent probes that become illuminated in the presence of ROS.

In vitro studies on human keratinocytes (HaCaT) and mouse fibroblasts (3T3) have demonstrated that this compound possesses significant antioxidant properties. nih.gov The peptide was found to effectively inhibit the production of ROS, with inhibition levels ranging from 95% to 340% in these cell models. nih.gov This potent antioxidant activity suggests the peptide can help protect skin cells from oxidative damage. nih.gov

Another key aspect of its function is the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix components. ci.guide The activity of MMPs can be measured using fluorescence-based assays where a substrate like gelatin releases a fluorescent signal when digested by the enzymes. ci.guidecosmeticsbusiness.com In vitro tests have shown that this compound can completely inhibit MMP-2 activity and significantly reduce the activity of other MMPs. ci.guidecosmeticsbusiness.com

Table 2: In Vitro Inhibition of Matrix Metalloproteinases (MMPs) by this compound

EnzymePercent Inhibition (%)Reference
MMP-1 34.7% - 40% ci.guidecosmeticsbusiness.com
MMP-2 100% ci.guidecosmeticsbusiness.com
MMP-3 39.1% - 40% ci.guidecosmeticsbusiness.com
MMP-9 63.1% ci.guidecosmeticsbusiness.com

This data reflects the peptide's ability to protect the extracellular matrix from enzymatic degradation.

Cell Proliferation Assays

Cell proliferation assays are used to determine if a compound stimulates cell growth and division, a crucial process for wound healing and skin regeneration. While the promotion of wound healing is a suggested benefit of this compound, publicly available research to date does not specifically detail the use of cell proliferation assays (such as MTT or WST-1 assays) to evaluate this compound. ulprospector.com

Calcium Imaging Techniques for Ion Channel Activity

Calcium imaging is a technique used to visualize changes in intracellular calcium concentrations, which are often linked to the activity of ion channels. These channels play roles in various cellular signaling pathways. Currently, there is no specific information in the available scientific literature on the use of calcium imaging techniques to study the effects of this compound on ion channel activity.

Advanced Spectroscopic and Microscopic Techniques for Molecular Interactions

The elucidation of the precise molecular interactions between this compound and its biological targets, primarily matrix metalloproteinases (MMPs), necessitates the application of advanced biophysical techniques. While basic enzymatic assays can quantify the inhibitory effect of this peptide, a deeper understanding of the binding kinetics, conformational changes, and direct visualization of the interaction at a molecular level requires more sophisticated methodologies. Techniques such as Fluorescence Resonance Energy Transfer (FRET), Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Atomic Force Microscopy (AFM) are instrumental in providing these detailed insights. Although specific published studies applying all these advanced techniques directly to this compound are limited, their established use for studying similar peptide-protein interactions provides a clear framework for how they are employed to characterize its mechanism of action.

Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic method to study the binding and cleavage activity of peptides like this compound with MMPs. nih.gov In a typical FRET-based assay for MMP inhibition, a substrate peptide is dually labeled with a fluorescent donor and a quencher molecule. In the intact substrate, the proximity of the quencher dampens the fluorescence of the donor. When an active MMP cleaves this substrate, the donor and quencher are separated, leading to a measurable increase in fluorescence.

To study the inhibitory action of this compound, a competitive FRET assay can be designed. In this setup, a known FRET-labeled MMP substrate is incubated with the target MMP in the presence and absence of this compound. The inhibitory potency of the peptide is determined by its ability to prevent the cleavage of the FRET substrate, thus keeping the fluorescence signal low. The rate of fluorescence increase is inversely proportional to the inhibitory activity of the peptide. This technique allows for high-throughput screening and determination of inhibitory constants (IC₅₀). For instance, studies on MMP inhibitors often use FRET peptides to continuously monitor enzymatic activity and assess inhibitor efficiency. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution. nih.gov For a peptide such as this compound, 2D NMR techniques like COSY, TOCSY, and NOESY can be used to determine its conformational preferences. youtube.comsteelyardanalytics.com Furthermore, NMR is invaluable for studying the binding interface between the peptide and its target protein. By observing changes in the chemical shifts of the peptide's and/or the protein's atoms upon binding, the specific amino acid residues involved in the interaction can be identified. This technique, known as chemical shift perturbation mapping, can reveal the binding site of this compound on the MMP enzyme. While technically demanding, NMR provides unparalleled insights into the structural basis of inhibition. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. youtube.com It is particularly useful for determining the kinetics (association and dissociation rates) and affinity of an inhibitor for its target. nih.gov In a typical SPR experiment to study this compound, an MMP enzyme would be immobilized on a sensor chip. A solution containing the peptide is then flowed over the chip surface. The binding of the peptide to the immobilized MMP causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By analyzing the SPR sensorgrams at different concentrations of the peptide, key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be calculated. This data is crucial for understanding the strength and stability of the peptide-MMP complex. core.ac.ukearticle.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize biomolecules at the nanoscale. ucl.ac.uk In the context of this compound, AFM can be used to directly observe the structural changes in its target proteins, such as collagen, upon interaction with MMPs and the protective effect of the peptide inhibitor. For example, AFM can image collagen fibrils and their degradation by MMPs in real-time. By introducing this compound into this system, one can visualize how the peptide prevents or slows down the enzymatic degradation of the collagen matrix. nih.govucl.ac.uk High-speed AFM could potentially even capture the dynamics of the peptide binding to the MMP enzyme on the collagen substrate. rsc.org

Below is an interactive data table summarizing the typical research findings from these advanced techniques when applied to peptide inhibitors of MMPs, which would be analogous to the expected results for this compound.

Interactive Data Table: Representative Findings for a Peptide MMP Inhibitor

Technique Parameter Measured Typical Finding for a Potent Peptide Inhibitor Significance for this compound
Fluorescence Resonance Energy Transfer (FRET) IC₅₀ (Inhibitory Concentration at 50%)Low nanomolar to micromolar rangeQuantifies the concentration of the peptide required to effectively inhibit MMP activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift PerturbationSignificant shifts in specific amino acid residues of the MMP's active site upon peptide binding.Identifies the precise binding site and the key residues involved in the interaction.
Surface Plasmon Resonance (SPR) Kₑ (Equilibrium Dissociation Constant)Low nanomolar range, indicating high affinity.Measures the strength of the binding between the peptide and the MMP.
Surface Plasmon Resonance (SPR) kₐ (Association Rate Constant)~10⁵ M⁻¹s⁻¹Characterizes how quickly the peptide binds to the MMP.
Surface Plasmon Resonance (SPR) kₑ (Dissociation Rate Constant)~10⁻³ s⁻¹Indicates the stability of the peptide-MMP complex; a lower value means a more stable complex.
Atomic Force Microscopy (AFM) Topographical ImagingVisualization of preserved collagen fibril integrity in the presence of MMP and the peptide inhibitor.Provides direct visual evidence of the peptide's protective effect on the extracellular matrix.

Future Directions and Unexplored Avenues in Acetyl Tripeptide 30 Citrulline Research

Deeper Elucidation of Intracellular Signaling Cascades

Future research should prioritize a more detailed understanding of the intracellular signaling pathways modulated by acetyl tripeptide-30 citrulline. While its inhibitory effects on MMPs are known, the precise mechanisms that trigger these effects at the cellular level are not fully understood. ci.guide Investigating how the peptide interacts with cell surface receptors and influences downstream signaling cascades, such as MAP kinase and NF-κB pathways, could reveal a more comprehensive picture of its mode of action. This deeper understanding would enable the development of more targeted and effective treatments for skin aging and other conditions.

Identification of Novel Molecular Targets

Beyond its known effects on MMPs and inflammatory markers, this compound may interact with other molecular targets within the skin. ci.guidenih.gov Future studies could employ proteomic and genomic approaches to identify novel binding partners and downstream effector molecules. Uncovering these new targets could expand the known therapeutic applications of the peptide, potentially revealing roles in wound healing, scar reduction, or even in the treatment of inflammatory skin disorders beyond what is currently understood.

Investigation of Peptide Degradation Pathways and Biostability in Biological Systems

The efficacy of any peptide-based therapeutic is intrinsically linked to its stability and resistance to degradation in biological systems. A thorough investigation into the degradation pathways of this compound is therefore essential. Understanding how enzymes in the skin recognize and break down this peptide will inform the design of more stable and effective analogues. Research in this area could focus on identifying the specific proteases involved and developing strategies to protect the peptide from enzymatic cleavage, thereby prolonging its therapeutic activity.

Computational Modeling and Simulation of Peptide-Receptor Interactions

Computational tools offer a powerful approach for predicting and analyzing the interactions between this compound and its molecular targets. Molecular docking and dynamics simulations can provide detailed insights into the binding affinity and specificity of the peptide for various receptors and enzymes. This in silico approach can help to rationalize its observed biological activities and guide the design of new peptide variants with enhanced or novel functionalities. By predicting how modifications to the peptide's structure will affect its interactions, researchers can more efficiently develop next-generation therapeutics.

Q & A

Basic Research Questions

Q. What is the structural composition of Acetyl tripeptide-30 citrulline, and how does its modification influence biochemical interactions in skin models?

  • Methodological Answer : The peptide comprises three amino acids with an acetyl group at the N-terminus and a citrulline residue. Citrullination (replacement of arginine with citrulline) alters charge distribution, potentially affecting collagen-binding affinity or enzymatic stability. To confirm structural integrity, use mass spectrometry (MS) and nuclear magnetic resonance (NMR) for characterization. Compare unmodified tripeptide variants to isolate citrulline-specific effects .

Q. What mechanisms underlie the biological activity of this compound in extracellular matrix (ECM) remodeling?

  • Methodological Answer : Hypothesized mechanisms include modulation of matrix metalloproteinases (MMPs) or stimulation of collagen synthesis. Design in vitro assays using fibroblast cultures to quantify MMP-1/MMP-3 inhibition via ELISA and collagen type I/III production via Western blot. Include controls with citrulline-free tripeptides to isolate functional contributions of the citrulline residue .

Advanced Research Questions

Q. How can researchers ensure batch-to-batch consistency of this compound in longitudinal studies, given potential synthesis variability?

  • Methodological Answer : Request peptide content analysis (via amino acid analysis) and high-performance liquid chromatography (HPLC) purity reports from suppliers. For sensitive assays (e.g., cell viability), specify thresholds for trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity. Replicate key experiments across multiple batches to validate consistency .

Q. What experimental parameters should be prioritized when designing in vivo studies to evaluate the anti-aging efficacy of this compound?

  • Methodological Answer : Use randomized, double-blind trials with standardized skin microtopography tools (e.g., Visioscan® VC98 for roughness parameters cR2/cR3). Measure transepidermal water loss (TEWL) as a barrier function indicator. Include a washout period to distinguish peptide-specific effects from placebo. Statistical power analysis should guide cohort sizes .

Q. How should contradictory data on this compound’s efficacy across studies be analyzed and reconciled?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., peptide concentration, vehicle formulation). Use multivariate regression to assess interactions between application frequency and baseline skin health. Replicate conflicting experiments under identical conditions, documenting pH, temperature, and storage protocols to isolate variability sources .

Q. What analytical methods are most suitable for characterizing the stability and degradation kinetics of this compound in topical formulations?

  • Methodological Answer : Employ accelerated stability testing (40°C/75% RH) with HPLC-MS to track degradation products. Quantify citrulline loss via colorimetric assays (e.g., Sakaguchi reaction). Compare emulsifier systems (e.g., liposomal vs. hydroalcoholic) to optimize peptide shelf life .

Q. What are the challenges in elucidating synergistic interactions between this compound and other bioactive peptides (e.g., acetyl hexapeptide-3)?

  • Methodological Answer : Design factorial experiments to test additive vs. synergistic effects. Use isobolographic analysis to quantify interaction magnitudes. Mechanistic studies (e.g., transcriptomics) can identify shared pathways (e.g., TGF-β signaling). Control for peptide sequence homology to avoid off-target binding .

Methodological Considerations

  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting synthesis protocols, storage conditions, and statistical codes .
  • Ethical Reporting : Disclose peptide supplier details (manufacturer, location) and conflicts of interest per journal guidelines (e.g., Pharmaceutical Research) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.